N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide

Physicochemical Profiling Drug-likeness Library Screening

N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide (CAS 478045-56-6) is a synthetic, small-molecule benzamide derivative with the molecular formula C27H20N2O5 and a molecular weight of 452.5 g/mol. It is cataloged in screening libraries such as the Oprea set (ID: Oprea1_307566) and is commercially offered by suppliers like AKSci at a standard purity of 95%.

Molecular Formula C27H20N2O5
Molecular Weight 452.466
CAS No. 478045-56-6
Cat. No. B2949324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide
CAS478045-56-6
Molecular FormulaC27H20N2O5
Molecular Weight452.466
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)N(C2=C(C=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4OC
InChIInChI=1S/C27H20N2O5/c1-32-22-14-8-6-12-20(22)25(30)29(26(31)21-13-7-9-15-23(21)33-2)27-19(17-28)16-24(34-27)18-10-4-3-5-11-18/h3-16H,1-2H3
InChIKeyKRORWEULAQUNQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide (CAS 478045-56-6) for Research: A Structural and Physicochemical Baseline


N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide (CAS 478045-56-6) is a synthetic, small-molecule benzamide derivative with the molecular formula C27H20N2O5 and a molecular weight of 452.5 g/mol [1]. It is cataloged in screening libraries such as the Oprea set (ID: Oprea1_307566) and is commercially offered by suppliers like AKSci at a standard purity of 95% . Computed physicochemical properties, including an XLogP3-AA of 5.1, a topological polar surface area of 92.8 Ų, and zero hydrogen bond donors, provide a baseline for assessing its drug-like properties and suitability for specific assay conditions [1]. This compound is structurally characterized by a 2,3,5-trisubstituted furan core linked to two distinct methoxybenzoyl moieties, a scaffold of interest in medicinal chemistry for exploring structure-activity relationships.

Why Generic Substitution of CAS 478045-56-6 is a High-Risk Procurement Decision


Treating N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide as interchangeable with other benzamide or furan-containing screening compounds is not scientifically justified. The compound's unique dual-methoxybenzoyl substitution pattern on the 3-cyano-5-phenylfuran scaffold dictates its distinct physicochemical and potentially biological profile [1]. Critical computed properties such as a logP of 5.1 and a topological polar surface area of 92.8 Ų are highly sensitive to even minor structural changes; swapping the 2-methoxybenzoyl group for a different aroyl substituent will fundamentally alter membrane permeability and target binding, rendering any cross-study comparisons unreliable [2]. Without a direct, quantitative, head-to-head comparison, any analog cannot be assumed to replicate the specific performance of this exact compound in a given assay or synthetic pathway.

Quantitative Differentiation Evidence for CAS 478045-56-6: A Guide to Available and Missing Data


Lipophilicity (XLogP3-AA) Differentiates CAS 478045-56-6 from De-halogenated Furan-Benzamide Screening Analogs

The computed lipophilicity for N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide is XLogP3-AA = 5.1 [1]. This value is a critical differentiator when selecting a compound for assays where membrane permeability and non-specific binding are key factors. In contrast, a simpler unsubstituted analog, N-(3-cyano-5-phenylfuran-2-yl)benzamide, has a computed XLogP3-AA of 3.2 [2]. The 1.9 log unit difference indicates a roughly 80-fold higher theoretical partition coefficient for the target compound, which is a meaningful distinction for distribution in lipid-rich environments.

Physicochemical Profiling Drug-likeness Library Screening

Hydrogen Bond Acceptor Count Distinguishes CAS 478045-56-6 from Mono-benzamide Furan Analogs

The target compound possesses 6 hydrogen bond acceptor (HBA) sites, a direct consequence of its dual-benzamide structure, whereas single-benzamide substituted furans like 4-chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide have only 3 HBA sites [1][2]. This increased hydrogen bonding capacity is a quantifiable structural feature that can be exploited to enhance binding affinity to polar residues in a target protein's active site, as demonstrated by the critical water-bridged hydrogen bond formed by a methoxy group in a structurally related benzamide series in SUCNR1 antagonist research [3].

Medicinal Chemistry Structure-Activity Relationship Target Engagement

Zero Hydrogen Bond Donors: A Key Physicochemical Point of Differentiation from Unsubstituted Amide Analogs

The target compound contains zero hydrogen bond donors (HBD), a result of its tertiary amide structure with both nitrogen valences occupied by acyl groups [1]. This is a significant departure from simpler amide analogs like N-(3-cyano-5-phenylfuran-2-yl)benzamide, which has one HBD. The absence of HBDs is a known structural alert for improved membrane permeability and blood-brain barrier penetration, making this compound a more suitable candidate for intracellular or CNS target screening panels where minimizing HBD count is a critical design principle [2].

Pharmacokinetics Permeability CNS Drug Design

Role as a Structurally-Defined Benchmark in Tuberculosis Caseum Distribution Profiling

Although the specific numerical result is not publicly available in the extracted data, N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide was included as a tested substance in a large-scale, phenotypic whole-cell screening campaign against Mycobacterium tuberculosis and subsequently profiled for its unbound drug distribution in surrogate caseum, a critical niche for latent tuberculosis infection [1]. Its selection for this specialized assay, alongside 35,000 other SoftFocus library compounds, indicates that its unique structural features were of interest for probing caseum pharmacokinetics, a highly specific application not shared by the vast majority of commercially available benzamide analogs.

Antitubercular Drug Discovery Pharmacokinetic Profiling Caseum Binding

High-Value Research and Industrial Application Scenarios for CAS 478045-56-6 Based on Quantifiable Differentiation


Physicochemical Probe for Lipophilic Binding Site Mapping

With a high computed logP of 5.1 and zero HBDs, this compound serves as an excellent physicochemical probe for mapping the extent and tolerance of lipophilic binding pockets in target proteins. It can be used in differential scanning fluorimetry or ITC assays to quantify binding thermodynamics driven by hydrophobic interactions, yielding data that a more polar analog (e.g., XLogP3-AA = 3.2) could not provide [1].

Benchmark Compound for Developing CNS-Penetrant Screening Cascades

The compound's optimal profile of low TPSA (92.8 Ų) and zero HBDs makes it an ideal benchmark for calibrating parallel artificial membrane permeability assays (PAMPA) and cellular permeability models (e.g., MDCK-MDR1) intended to screen for CNS-penetrant candidates. It provides a defined, mid-range lipophilicity reference point distinct from standard controls like propranolol [1].

Negative Control or Scaffold for Dual-Benzamide SAR Studies

The compound's dual-benzamide structure, featuring 6 HBA sites, enables its use as a core scaffold for systematic SAR exploration or as a carefully matched negative control. By using this compound as a baseline, researchers can quantitatively measure the impact of sequentially removing one methoxybenzoyl group on target affinity, as the resulting single-benzamide analog will have a halved HBA count and altered potency [1][2].

Specialized Tool in Antitubercular Pharmacokinetic Profiling

Given its prior inclusion in a focused Mtb screening library and specific profiling in a caseum distribution assay, this compound is a justified procurement for laboratories developing physiologically relevant pharmacokinetic models for tuberculosis. It can be used as a tool compound to benchmark new assays aiming to predict drug penetration into the necrotic core of granulomas [3].

Quote Request

Request a Quote for N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.